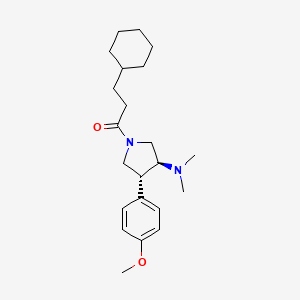![molecular formula C13H17N5 B5631166 6-cyclopropyl-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B5631166.png)
6-cyclopropyl-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of heterocyclic compounds like 6-cyclopropyl-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrimidin-4-amine typically involves microwave irradiative cyclocondensation or multi-step synthesis methods. For instance, compounds with pyrimidine and pyrazole rings have been synthesized using microwave irradiation, demonstrating the effectiveness of this method in heterocyclic chemistry due to its time efficiency and enhanced reaction rates (Deohate & Palaspagar, 2020). Another approach is the iminophosphorane-mediated annulation for pyrazolo[4,3-d]pyrimidin-7(6H)-ones synthesis, showcasing the versatility in generating complex structures (Wu et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by spectroscopic studies, including IR, NMR (1H and 13C), mass spectrometry, and sometimes X-ray diffraction. These techniques provide detailed information about the arrangement of atoms within the molecule and are essential for confirming the synthesized compound's identity. For example, studies on similar compounds have utilized NMR and IR spectroscopy for structure elucidation (Wu et al., 2005).
Chemical Reactions and Properties
The chemical behavior of such compounds often involves reactions with amines, alcohols, or acids, leading to various derivatives that could have different biological activities. Cyclocondensation, aminolysis, and other reactions are common in modifying the core structure, influencing the compound's reactivity and interaction with biological targets (Novakov et al., 2017).
Propiedades
IUPAC Name |
6-cyclopropyl-N-[2-(2-methylpyrazol-3-yl)ethyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-18-11(5-7-17-18)4-6-14-13-8-12(10-2-3-10)15-9-16-13/h5,7-10H,2-4,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMRTATXNJEWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCNC2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5631111.png)
![1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B5631119.png)
![ethyl 2-{[(propionylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5631126.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5631140.png)
![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B5631146.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5631154.png)
![1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5631163.png)
![2,5-dimethyl-3-[4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazin-1-yl]pyrazine](/img/structure/B5631164.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5631174.png)
![6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5631178.png)

![3-[(2-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5631189.png)

![3,5-dichloro-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}-N,4-dimethylbenzamide](/img/structure/B5631201.png)